molecular formula C15H27N3 B14335023 4,5,6-Tri-tert-butyl-1,2,3-triazine CAS No. 103794-88-3

4,5,6-Tri-tert-butyl-1,2,3-triazine

Cat. No.: B14335023
CAS No.: 103794-88-3
M. Wt: 249.39 g/mol
InChI Key: HYTJSPWOHMQIAN-UHFFFAOYSA-N
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Description

4,5,6-Tri-tert-butyl-1,2,3-triazine is a heterocyclic compound characterized by the presence of three tert-butyl groups attached to a 1,2,3-triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6-Tri-tert-butyl-1,2,3-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tert-butyl-substituted hydrazines with nitriles, followed by cyclization to form the triazine ring. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to obtain the desired compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions: 4,5,6-Tri-tert-butyl-1,2,3-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of functionalized triazines .

Properties

103794-88-3

Molecular Formula

C15H27N3

Molecular Weight

249.39 g/mol

IUPAC Name

4,5,6-tritert-butyltriazine

InChI

InChI=1S/C15H27N3/c1-13(2,3)10-11(14(4,5)6)16-18-17-12(10)15(7,8)9/h1-9H3

InChI Key

HYTJSPWOHMQIAN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(N=NN=C1C(C)(C)C)C(C)(C)C

Origin of Product

United States

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